molecular formula C34H39F6N5O6 B1435831 Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) CAS No. 1173097-37-4

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)

Cat. No. B1435831
CAS RN: 1173097-37-4
M. Wt: 727.7 g/mol
InChI Key: HVLQCCQYBRDMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is C30H37N5O2.2C2HF3O2 . The InChI key is HVLQCCQYBRDMLJ-IQKNAWRNSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 727.69 . It fluoresces with an excitation wavelength (λex) of 528 nm and an emission wavelength (λem) of 553 nm in 0.1 M phosphate pH 3.0 .

Scientific Research Applications

Fluorescent Molecular Probing

Rhodamine 6G derivatives are widely used as fluorescent dyes in various applications due to their high fluorescence quantum yield and photostability. The compound , Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate), serves as a molecular probe, which can be used to tag or label other molecules, allowing them to be tracked or quantified under a microscope or through spectroscopy .

Mercury Ion Detection

This compound has been utilized in the development of a fluorescent sensor for mercury ions (Hg2+). The sensor exhibits high selectivity and sensitivity, making it useful for detecting mercury in aqueous solutions. Upon binding with mercury ions, the compound forms a highly fluorescent ring-open amide spirolactam system .

pH-Sensitive Probes

Rhodamine 6G-based compounds can be engineered to be pH-sensitive, enabling their use in monitoring pH changes within cells or other biological systems. This is achieved through amide-functionalization, which allows pH-dependent spirolactam-quinone isomerization .

Proteomics Research

Fluorescent labeling with Rhodamine 6G derivatives is also significant in proteomics research. The compound can be attached to proteins, allowing for the study of protein interactions and functions within cells .

Mechanism of Action

Target of Action

The primary target of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is proteins in proteomics research . It is used as a fluorescent labeling rhodamine, which binds to these proteins and allows for their detection and analysis .

Mode of Action

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) interacts with its protein targets through fluorescent labeling . When exposed to a specific wavelength of light, the compound fluoresces, emitting light at a different wavelength . This change in light emission can be detected and used to identify the presence and location of the target proteins .

Biochemical Pathways

The exact biochemical pathways affected by Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can vary depending on the specific proteins being targetedInstead, it allows researchers to track these proteins and study their roles in various biochemical pathways .

Result of Action

The primary result of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)'s action is the fluorescent labeling of target proteins. This allows for the visualization and tracking of these proteins, facilitating their study and increasing our understanding of their roles and functions .

Action Environment

The action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can be influenced by various environmental factors. For example, it is sensitive to light and moisture, and should be protected from these elements to maintain its efficacy . Additionally, its fluorescence properties can be affected by the pH of the environment .

Future Directions

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has potential for further development and application in proteomics research and other areas of biotechnology. Its high fluorescence and pH sensitivity make it a valuable tool for studying cellular biology, disease mechanisms, and therapeutic responses .

properties

IUPAC Name

[9-[3-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(14-19(25)3)29(24-15-20(4)26(34-6-2)18-28(24)37-27)21-8-7-9-22(16-21)30(36)35-13-12-32-11-10-31;2*3-2(4,5)1(6)7/h7-9,14-18,32-33H,5-6,10-13,31H2,1-4H3,(H,35,36);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQCCQYBRDMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC(=CC=C4)C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39F6N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
Reactant of Route 2
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
Reactant of Route 3
Reactant of Route 3
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
Reactant of Route 4
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
Reactant of Route 5
Reactant of Route 5
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
Reactant of Route 6
Reactant of Route 6
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.